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Compound of Interest

Compound Name: Titanium(III) fluoride

Cat. No.: B1580948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

approaches to understanding the electronic band structure of Titanium Trifluoride (TiF3). The

following sections detail the crystal structure, computational methodologies for band structure

calculation, and relevant experimental protocols for the synthesis and characterization of this

inorganic compound.

Introduction to Titanium Trifluoride (TiF3)
Titanium(III) fluoride (TiF3) is an inorganic compound that exists as a violet, paramagnetic

solid.[1] Its electronic properties are of significant interest for various applications, and

understanding its electronic band structure is crucial for predicting its behavior in different

environments. This guide focuses on the computational prediction of the TiF3 band structure

and the experimental techniques used for its synthesis and validation.

Crystal Structure of TiF3
TiF3 crystallizes in a rhombohedral structure, which is a key input for any electronic band

structure calculation. The crystallographic details are summarized in Table 1. The structure

belongs to the R-3c space group.[1] In this arrangement, each titanium atom is octahedrally

coordinated to six fluorine atoms.[1]

Table 1: Crystallographic Data for Rhombohedral TiF3
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Parameter Value Reference

Crystal System Rhombohedral (Trigonal) [1]

Space Group R-3c (No. 167) [1]

Lattice Parameters (a) 5.519 Å [1]

Lattice Angle (α) 59.07° [1]

Atomic Positions

Ti: (0, 0, 0)F: (x, 1/2-x, 1/4), (-

x, 1/2+x, 3/4), and cyclic

permutations with x ≈ -0.183

[1]

A visualization of the crystal structure is provided below.
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Figure 1: Simplified representation of the TiF3 unit cell.

Electronic Band Structure Calculations
The electronic band structure of TiF3 has been investigated using Density Functional Theory

(DFT). The choice of the exchange-correlation functional is critical for obtaining accurate

results, particularly for transition metal compounds.

Computational Approaches
Generalized Gradient Approximation (GGA): Initial calculations using GGA, such as the

Perdew-Burke-Ernzerhof (PBE) functional, have been performed. These calculations often

predict TiF3 to be metallic or semi-metallic, with a band gap of 0.000 eV.[2] However, it is

widely recognized that standard DFT functionals like GGA tend to underestimate the band

gap in many materials.[2]

GGA+U: To account for the strong on-site Coulomb repulsion of the d-electrons of Titanium,

the GGA+U method is a more appropriate approach. This method adds a Hubbard U term to

the GGA functional, which generally improves the prediction of the electronic structure and

band gap. While specific peer-reviewed GGA+U calculations for bulk TiF3 are not readily

available, studies on similar titanium-based fluoro-perovskites (e.g., RbTiF3 and CsTiF3)

have successfully employed this method, suggesting its applicability to TiF3.[3][4][5] The

Hubbard U parameter is a critical parameter that needs to be carefully chosen or calculated.

A summary of the computational parameters from a representative GGA calculation is provided

in Table 2.

Table 2: Representative DFT Calculation Parameters for TiF3 (GGA)
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Parameter Value/Method Reference

DFT Code
VASP (Vienna Ab initio

Simulation Package)
[2]

Exchange-Correlation GGA (PBE) [2]

Pseudopotentials
PAW (Projector Augmented

Wave)
[2]

Energy Cutoff 520 eV [2]

k-point mesh Monkhorst-Pack grid [2]

Calculated Band Gap 0.000 eV [2]

The logical workflow for performing a DFT-based electronic band structure calculation is

illustrated below.
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Input Definition

DFT Calculation Steps

Output Analysis

Crystal Structure
(Lattice Parameters, Atomic Positions)

Self-Consistent Field (SCF)
Calculation

(Ground State Electron Density)

Computational Parameters
(Functional, Pseudopotentials, Cutoff Energy, k-points)

Non-Self-Consistent Field (NSCF)
Calculation

(Eigenvalues on High-Symmetry k-path)

Density of States (DOS)
Calculation

Electronic Band Structure Plot Density of States Plot

Band Gap Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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